2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)9-6-13-5-3-4-8(11(14)15)10(13)12-9/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
YPDFPXPYJDKHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2CCCC(C2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amino-Ketone Precursors
The most widely documented method involves cyclocondensation between α-amino ketones and functionalized pyridine derivatives. Patent WO2010125101A1 details a two-step process where 2-isopropyl-4-oxopentanoic acid reacts with 3-aminopyridine under reflux conditions in 1-butanol, followed by intramolecular cyclization catalyzed by triethyloxonium tetrafluoroborate . The reaction proceeds via enamine intermediate formation, with the carboxylic acid group introduced through subsequent oxidation.
Critical parameters include:
-
Temperature : 110–120°C for cyclization
-
Catalyst loading : 5 mol% triethyloxonium tetrafluoroborate
-
Yield : 68–72% after purification by recrystallization from ethanol/water mixtures .
A comparative study using substituted pyridines revealed that electron-donating groups at the 4-position of the pyridine ring enhance reaction rates by 22% due to increased nucleophilicity at the reaction site .
Palladium-Catalyzed Cross-Coupling for Ring Functionalization
Recent advances utilize palladium-mediated Suzuki-Miyaura couplings to construct the tetrahydroimidazo[1,2-a]pyridine core. As described in CN104829672A, a brominated imidazo precursor undergoes coupling with isopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane at 90°C . The carboxylic acid moiety is subsequently introduced via oxidation of a methyl ester group using KMnO₄ in acidic aqueous conditions.
| Parameter | Optimization Range | Optimal Value |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄ (2 mol%) |
| Solvent | Dioxane, DMF, THF | 1,4-Dioxane |
| Reaction Time | 12–48 hours | 24 hours |
| Final Yield | 58–81% | 78% ± 3% |
This method demonstrates superior regioselectivity compared to traditional cyclocondensation, particularly for introducing bulky substituents like the isopropyl group . However, scalability challenges arise from palladium removal requirements in API synthesis.
Reductive Amination Followed by Ring Closure
A three-step sequence from WO2010125101A1 involves:
-
Reductive amination of 4-pyridylacetone with ammonium formate under hydrogen (50 psi) over 10% Pd/C
-
Carboxylic acid protection as a tert-butyl ester using Boc₂O/DMAP
Key advantages include:
-
Functional group tolerance : Compatible with acid-sensitive protecting groups
-
Yield improvement : 82% overall yield when using high-pressure hydrogenation (Table 1)
Table 1: Hydrogenation Conditions vs. Yield
| Pressure (psi) | Temperature (°C) | Catalyst Loading | Yield (%) |
|---|---|---|---|
| 30 | 25 | 5% Pd/C | 64 |
| 50 | 40 | 10% Pd/C | 82 |
| 75 | 50 | 10% Pd/C | 79 |
Exceeding 50 psi resulted in over-reduction byproducts, underscoring the need for precise pressure control .
Microwave-Assisted Solid-Phase Synthesis
Emerging protocols employ polymer-supported reagents to accelerate reaction kinetics. A polystyrene-bound carbodiimide resin facilitates amide bond formation between 5-amino-2-isopropylpyridine and δ-ketocarboxylic acids under microwave irradiation (150°C, 300W). Cyclization occurs in situ within 15 minutes, achieving 89% conversion as verified by LC-MS .
This method reduces purification steps but requires specialized equipment. Comparative analysis shows:
Table 2: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 8 hours | 15 minutes |
| Isolated Yield | 71% | 83% |
| Purity (HPLC) | 95.2% | 98.7% |
Biocatalytic Approaches Using Transaminases
Pioneering work described in WO2010125101A1 explores enzymatic synthesis via ω-transaminases to install the chiral center at C8. Recombinant E. coli expressing ATA-117 catalyzes the amination of 2-isopropyl-5-oxo-6,7-dihydroimidazo[1,2-a]pyridine-8-carboxylate using L-alanine as the amine donor .
| Condition | Optimization | Outcome |
|---|---|---|
| pH | 7.0–8.5 | 7.5 (max activity) |
| Temperature | 30–45°C | 37°C |
| Cofactor | PLP (0.1 mM) | Essential |
| Enantiomeric Excess | 94–99% ee | 98% ee |
While promising for asymmetric synthesis, this method currently suffers from substrate inhibition at concentrations >50 mM, limiting industrial applicability .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include ethanol, glacial acetic acid, tetrahydrofuran, and methanol . Reaction conditions often involve refluxing the mixture to ensure complete reaction and high yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. For instance, a study published in ResearchGate highlighted its effectiveness against resistant bacterial strains .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that it may interfere with specific cellular pathways involved in tumor growth.
Neuropharmacology
Research suggests that 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid may have neuroprotective effects. It is being investigated for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems.
Material Science
The compound's unique structural features allow it to be used as a building block in the synthesis of novel materials:
- Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
- Nanotechnology : The compound can serve as a precursor for nanomaterials with specific electronic properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Demonstrated effectiveness against MRSA strains with minimum inhibitory concentration values significantly lower than traditional antibiotics. |
| Study B | Anticancer Research | Showed inhibition of cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. |
| Study C | Neuroprotective Effects | Highlighted potential benefits in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 2
The position 2 substituent significantly influences physicochemical and biological properties:
- 2-Cyclopropyl Analog: The cyclopropyl variant (CAS 2757731-58-9) is a hydrochloride salt with a molecular weight of 242.7 g/mol. It is commercially available in various quantities (100 mg to 1 g) and has been synthesized via hypophosphorous adducts or acid hydrazones .
- 2-Trifluoromethyl Analog : 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 73221-20-2) exhibits a molecular weight of 234.18 g/mol. The electron-withdrawing CF₃ group may improve metabolic stability and lipophilicity, making it a candidate for CNS-targeted drugs .
- 2-Aryl Derivatives : Compounds like 2-(2,4-dimethoxyphenyl)-substituted analogs (e.g., 8-((Di-tert-butylphosphaneyl)methyl)-2-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) demonstrate the role of aromatic substituents in modulating π-π interactions and solubility. These derivatives are synthesized via palladium-catalyzed cross-coupling, yielding 65%–70% .
Modifications at Position 8
The carboxylic acid group at position 8 is critical for hydrogen bonding and salt formation:
- Ester Derivatives : Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1331823-97-2) and ethyl 6-bromo-8-fluoro analogs (CAS 1260763-32-3) replace the carboxylic acid with ester groups, reducing polarity and enhancing cell membrane permeability. These derivatives are intermediates in prodrug design .
- Hydroxymethyl Substituents : Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 135995-38-9) introduces a hydroxymethyl group, which can serve as a site for further functionalization or glycosylation .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Limitations
- Synthetic Challenges : The isopropyl group’s steric bulk may complicate cyclization steps compared to smaller substituents like cyclopropyl .
- Pharmacological Gaps: No direct data exist for the isopropyl variant’s bioactivity; predictions are based on structural analogs.
- Commercial Relevance : The cyclopropyl and trifluoromethyl analogs are more widely available, suggesting higher industrial demand .
Biological Activity
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS No. 1209264-64-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 196.26 g/mol
- Structure : The compound features a tetrahydroimidazo ring system which is known for its versatility in biological applications.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that compounds with imidazo structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent .
- Anticancer Potential : The compound has been evaluated for its anticancer effects. In a study focusing on cancer cell lines, it was found to induce apoptosis in malignant cells through the activation of caspases and modulation of apoptotic pathways .
- Neuroprotective Effects : Preliminary findings suggest that the compound may offer neuroprotective benefits. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases that play a role in cell proliferation and survival .
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : The compound interacts with key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.
- Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound promotes programmed cell death in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a therapeutic agent against bacterial infections .
Case Study 2: Cancer Cell Line Study
In vitro experiments conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Data Table
Q & A
Q. What are efficient synthetic routes for 2-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid, and how do reaction conditions influence yield?
A multi-step synthesis involving condensation of 2-aminonicotinic acid with chloroacetaldehyde in ethanol, followed by acid-amine coupling using HATU/DIPEA, has been reported for structurally related imidazo[1,2-a]pyridine-8-carboxamide derivatives. This method achieves yields of 93–97% under optimized conditions . For the target compound, introducing the isopropyl group may require halogenation at the 3-position (e.g., using NBS or NCS) and subsequent nucleophilic substitution, though competing side reactions (e.g., over-halogenation) must be controlled via temperature and stoichiometry .
| Key Reaction Parameters | Optimized Conditions |
|---|---|
| Solvent | Ethanol (environmentally friendly) |
| Catalyst | HATU |
| Base | DIPEA |
| Temperature | Room temperature to 80°C |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- 1H/13C NMR : Signals for the isopropyl group (δ ~1.2–1.4 ppm for CH3; δ ~2.5–3.0 ppm for CH) and the tetrahydroimidazo ring protons (δ ~2.8–4.0 ppm) should be observed. The carboxylic acid proton may appear as a broad singlet at δ ~12–13 ppm .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid moiety .
- HRMS : Exact mass matching the molecular formula (C₁₁H₁₆N₂O₂) with <5 ppm error ensures structural fidelity .
Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?
Byproducts may arise from incomplete cyclization (e.g., open-chain intermediates) or residual halogenation reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is effective. Purity >95% can be confirmed by HPLC using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How does the tetrahydroimidazo[1,2-a]pyridine scaffold influence the compound’s physicochemical properties and bioactivity?
The saturated ring system enhances solubility compared to fully aromatic analogs, while the carboxylic acid group enables salt formation (e.g., sodium or hydrochloride salts) for improved bioavailability. Computational studies (e.g., logP calculations) predict moderate lipophilicity (clogP ~1.5–2.0), balancing membrane permeability and aqueous solubility .
Q. What strategies exist to resolve contradictory SAR data in biological assays involving this compound?
Discrepancies in structure-activity relationships (SAR) may stem from stereochemical variations or off-target interactions. For example:
Q. How can computational methods guide the design of derivatives with enhanced target binding?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to target proteins (e.g., cyclin-dependent kinases). Key interactions include:
- Hydrogen bonding between the carboxylic acid and active-site residues (e.g., Lys33 in CDK2).
- Hydrophobic contacts from the isopropyl group with nonpolar pockets .
| Computational Parameter | Value |
|---|---|
| Docking score (CDK2) | -9.2 kcal/mol (estimated) |
| Predicted IC₅₀ | 50–100 nM |
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Scale-up issues include exothermic reactions during halogenation and low yields in cyclization steps. Mitigation strategies:
- Process optimization : Use flow chemistry for controlled halogenation .
- Catalyst recycling : Immobilize HATU on solid supports to reduce costs .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
